An In-depth Technical Guide to 7-Bromochroman-4-one: Chemical Properties, Structure, and Synthesis
An In-depth Technical Guide to 7-Bromochroman-4-one: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromochroman-4-one is a heterocyclic compound belonging to the chromanone family, characterized by a bromine atom substituted at the 7-position of the chroman-4-one core. This substitution significantly influences its physicochemical properties and potential biological activities. As a versatile synthetic intermediate, it holds promise in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structural features, and synthetic methodologies of 7-Bromochroman-4-one. It includes a compilation of its physical and spectroscopic data, detailed experimental protocols for its preparation, and a discussion of the potential biological relevance of the broader chroman-4-one scaffold.
Chemical Structure and Properties
The structure of 7-Bromochroman-4-one consists of a dihydropyranone ring fused to a bromine-substituted benzene ring.
Molecular Formula: C₉H₇BrO₂[1][2]
Molecular Weight: 227.05 g/mol [1][2]
IUPAC Name: 7-bromo-2,3-dihydrochromen-4-one[2]
Physical Properties
A summary of the known physical properties of 7-Bromochroman-4-one is presented in Table 1. Notably, while predicted values for boiling point and density are available, an experimentally determined melting point is not consistently reported in the literature, indicating a potential data gap. The compound is generally described as a white to yellow solid.[3]
Table 1: Physical Properties of 7-Bromochroman-4-one
| Property | Value | Source |
| Appearance | White to yellow solid | [3] |
| Boiling Point | 336.6 ± 42.0 °C (Predicted) | [1][3] |
| Density | 1.621 ± 0.06 g/cm³ (Predicted) | [1][3] |
| Storage Temperature | 2-8°C | [3] |
Spectroscopic Data
1.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the dihydropyranone ring would appear as multiplets, while the aromatic protons would exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring.
1.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum should display nine distinct carbon signals, including a characteristic signal for the carbonyl carbon in the downfield region (typically >190 ppm). The signals for the aromatic carbons would be influenced by the bromine and oxygen substituents.
1.2.3. Infrared (IR) Spectroscopy
The IR spectrum of 7-Bromochroman-4-one would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1660 cm⁻¹. Other significant absorptions would include C-O-C stretching and C-H stretching and bending vibrations of the aromatic and aliphatic portions of the molecule.
1.2.4. Mass Spectrometry
The mass spectrum of 7-Bromochroman-4-one is expected to show a prominent molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of the presence of a single bromine atom due to its two stable isotopes, ⁷⁹Br and ⁸¹Br. Fragmentation patterns would likely involve the loss of CO and subsequent rearrangements of the chroman ring.
Synthesis of 7-Bromochroman-4-one
Two primary synthetic routes for the preparation of 7-Bromochroman-4-one are documented: the hydrogenation of 7-bromo-4H-chromen-4-one and the intramolecular Friedel-Crafts cyclization of 3-(3-bromophenoxy)propionic acid.
Experimental Protocols
Protocol 1: Synthesis via Hydrogenation of 7-Bromo-4H-chromen-4-one
This method involves the catalytic hydrogenation of the double bond in the pyran ring of 7-bromo-4H-chromen-4-one.
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Reaction Scheme:
Caption: Synthesis of 7-Bromochroman-4-one via hydrogenation.
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Procedure: A mixture of 7-bromo-4H-chromen-4-one and a catalytic amount of Wilkinson's catalyst (Rhodium(I) tris(triphenylphosphine) chloride) in ethanol is subjected to hydrogenation under pressure. The reaction is typically carried out at an elevated temperature.[1][4]
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Detailed Steps:
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To a solution of 7-bromo-4H-chromen-4-one (0.329 mol) in ethanol (such that the concentration is 0.4 mol·L⁻¹), add Wilkinson's catalyst (4 mol%).[1]
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Pressurize the reaction vessel with hydrogen gas to 0.3 MPa.[1]
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Heat the mixture to 70°C and stir for 20 hours.[1]
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture, filter the catalyst, and concentrate the solvent under reduced pressure.
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The crude product can be purified by recrystallization or column chromatography to yield 7-Bromochroman-4-one. A reported yield for this reaction is 79.8%.[1]
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Protocol 2: Synthesis via Intramolecular Cyclization of 3-(3-bromophenoxy)propionic acid
This approach involves an acid-catalyzed intramolecular Friedel-Crafts acylation of 3-(3-bromophenoxy)propionic acid.
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Reaction Scheme:
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Procedure: This synthesis is a greener approach utilizing a solid acid catalyst.
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Detailed Steps:
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In a round-bottom flask, combine 3-(3-bromophenoxy)propionic acid (1.0 mmol) and freshly prepared acid-activated montmorillonite K-10 (300% by weight). [4] 2. Add toluene (2 mL) to the flask. [4] 3. Heat the mixture to reflux under an inert atmosphere for 30-45 minutes. [4] 4. Monitor the reaction by TLC.
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After completion, cool the reaction mixture to room temperature and add dichloromethane (10-15 mL). [4] 6. Filter the solid catalyst and wash it with dichloromethane.
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Concentrate the combined organic filtrate under reduced pressure.
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Extract the crude product with hexane to obtain pure 7-Bromochroman-4-one. [4]
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Biological Activity and Signaling Pathways of Chroman-4-ones
While specific biological studies on 7-Bromochroman-4-one are limited, the chroman-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities.
Anticancer Activity
Chroman-4-one derivatives have shown promise as anticancer agents. A notable mechanism of action for some of these compounds is the selective inhibition of Sirtuin 2 (SIRT2), a histone deacetylase involved in cell cycle regulation and tumorigenesis. Inhibition of SIRT2 can lead to hyperacetylation of α-tubulin, disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis in cancer cells.
Caption: TLR4/MAPK anti-inflammatory pathway.
Conclusion
7-Bromochroman-4-one is a valuable synthetic intermediate with potential applications in medicinal chemistry. This guide has provided a detailed overview of its chemical and physical properties, spectroscopic characteristics, and established synthetic protocols. The biological activities associated with the broader class of chroman-4-ones, particularly their anticancer and anti-inflammatory potential, highlight the importance of 7-Bromochroman-4-one as a scaffold for the development of new therapeutic agents. Further research is warranted to fully elucidate the specific biological profile of 7-Bromochroman-4-one and to explore its potential in drug discovery programs.
